molecular formula C23H22O5S B14747657 Xylenolblau

Xylenolblau

Cat. No.: B14747657
M. Wt: 410.5 g/mol
InChI Key: WRRLLJYTSAASLP-NMWGTECJSA-N
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Description

Xylenolblau, also known as p-Xylenol Blue or p-Xylenolsulfonephthalein, is a sulfonephthalein dye. It is widely used as a pH indicator due to its distinct color changes at different pH levels. The compound has the empirical formula C23H22O5S and a molecular weight of 410.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Xylenolblau is synthesized through a series of chemical reactions involving the sulfonation of xylenol. The process typically involves the reaction of xylenol with sulfuric acid, followed by neutralization and purification steps to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where xylenol is treated with sulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Xylenolblau undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acids .

Scientific Research Applications

Xylenolblau has a wide range of applications in scientific research, including:

Mechanism of Action

Xylenolblau exerts its effects primarily through its ability to change color in response to pH variations. The compound’s molecular structure allows it to undergo protonation and deprotonation, leading to distinct color changes at different pH levels. This property makes it an effective pH indicator in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xylenolblau is unique due to its dual pH transition ranges, making it versatile for use in both acidic and basic environments. It can be used at half the concentration required for thymol blue, providing cost-effective and efficient pH indication .

Properties

Molecular Formula

C23H22O5S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonic acid

InChI

InChI=1S/C23H22O5S/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28/h5-12,24H,1-4H3,(H,26,27,28)/b23-19-

InChI Key

WRRLLJYTSAASLP-NMWGTECJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1O)C)/C(=C\2/C=C(C(=O)C=C2C)C)/C3=CC=CC=C3S(=O)(=O)O

Canonical SMILES

CC1=CC(=C(C=C1O)C)C(=C2C=C(C(=O)C=C2C)C)C3=CC=CC=C3S(=O)(=O)O

Origin of Product

United States

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